N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a dioxo-dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the anthracene core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks the anthracene core and methylsulfanyl group
4-chloroacetanilide: Contains the chlorophenyl group and an acetamide moiety but differs in the overall structure.
Uniqueness
N-(4-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and the anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H14ClNO3S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H14ClNO3S/c1-28-21-17(22(27)24-13-8-6-12(23)7-9-13)11-10-16-18(21)20(26)15-5-3-2-4-14(15)19(16)25/h2-11H,1H3,(H,24,27) |
InChI Key |
OBSUQMRRAVNQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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